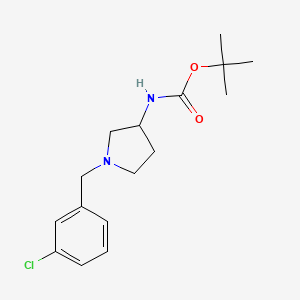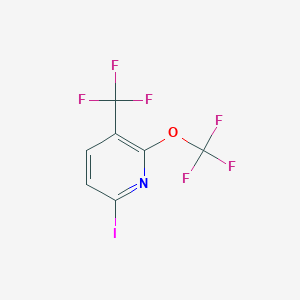
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with iodine, trifluoromethoxy, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine typically involves the introduction of iodine, trifluoromethoxy, and trifluoromethyl groups onto a pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Trifluoromethoxylation: Addition of the trifluoromethoxy group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the iodine atom.
Aplicaciones Científicas De Investigación
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of iodine, trifluoromethoxy, and trifluoromethyl groups can influence its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Iodo-2-(trifluoromethyl)quinoline
- 6-Iodo-2-trifluoromethyl-1H-benzoimidazole
Uniqueness
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C7H2F6INO |
|---|---|
Peso molecular |
356.99 g/mol |
Nombre IUPAC |
6-iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)3-1-2-4(14)15-5(3)16-7(11,12)13/h1-2H |
Clave InChI |
ZNIBIRFKYBLJLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)(F)F)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


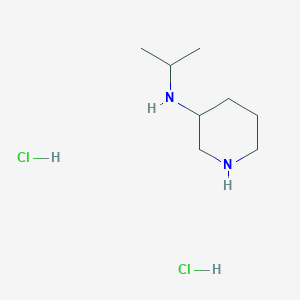
![[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B14796274.png)
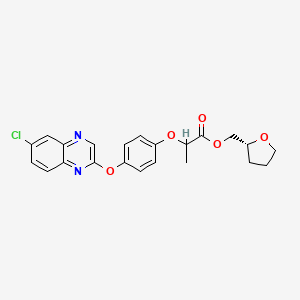
![Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14796281.png)
![2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14796288.png)
![1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B14796302.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)
![2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14796313.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14796324.png)
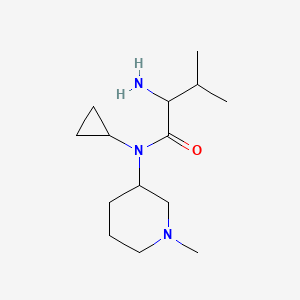
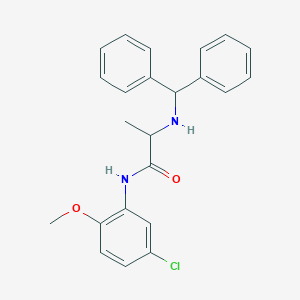
![5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B14796356.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
